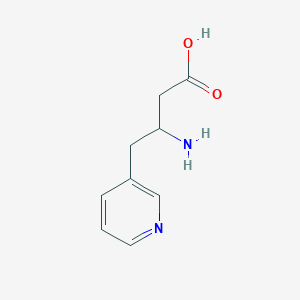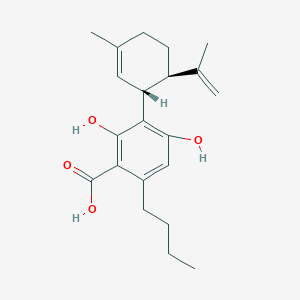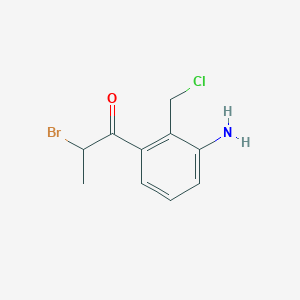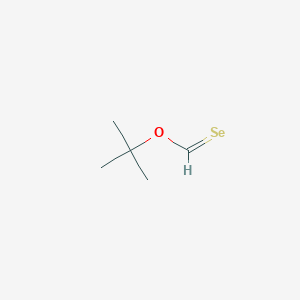
3-Amino-4-(pyridin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is a compound that belongs to the class of amino acids with a pyridine ring It is known for its unique structure, which includes an amino group and a pyridyl group attached to a butyric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl typically involves the use of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions with pyridyl aluminum reagents . These methods provide high yields and are suitable for large-scale production.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high selectivity and reduced waste . The use of Raney® nickel as a catalyst in a stainless steel column is a common approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and palladium catalysts . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridyl derivatives, and substituted amino acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl involves its interaction with specific molecular targets and pathways. The pyridyl group can bind to metal ions, influencing enzyme activity and receptor binding . The amino group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Pyridyl)-L-alanine: This compound has a similar structure but differs in the position of the pyridyl group.
Pyrrolidine derivatives: These compounds share the pyridine ring but have different substituents and functional groups.
Uniqueness
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is unique due to its specific combination of an amino group and a pyridyl group on a butyric acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
Clé InChI |
OODABKPTGCZGHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)







![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)


